molecular formula C10H11BrN2 B6305073 7-Bromo-1-ethyl-6-methyl-indazole CAS No. 2092549-55-6

7-Bromo-1-ethyl-6-methyl-indazole

Cat. No.: B6305073
CAS No.: 2092549-55-6
M. Wt: 239.11 g/mol
InChI Key: POXMJHOECFKGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-ethyl-6-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-6-methyl-indazole typically involves the bromination of 1-ethyl-6-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl or methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield 1-ethyl-6-methyl-indazole.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 7-Azido-1-ethyl-6-methyl-indazole, 7-Thio-1-ethyl-6-methyl-indazole.

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 1-Ethyl-6-methyl-indazole.

Scientific Research Applications

Chemistry: 7-Bromo-1-ethyl-6-methyl-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules. Indazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may act as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Comparison with Similar Compounds

    7-Bromo-1-methyl-1H-indazole: Similar structure but lacks the ethyl group.

    6-Bromo-1-ethyl-1H-indazole: Similar structure but the bromine atom is at a different position.

    7-Bromo-1-ethyl-1H-indazole: Similar structure but lacks the methyl group.

Uniqueness: 7-Bromo-1-ethyl-6-methyl-indazole is unique due to the specific positioning of the bromine, ethyl, and methyl groups. This unique arrangement can influence its reactivity and binding properties, making it distinct from other indazole derivatives.

Properties

IUPAC Name

7-bromo-1-ethyl-6-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMJHOECFKGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2Br)C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.